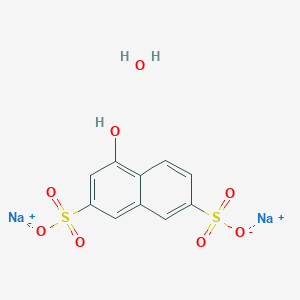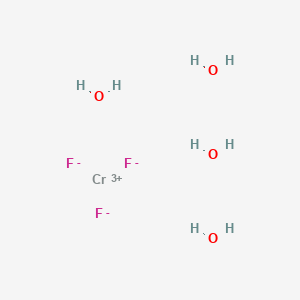
disodium;4-hydroxynaphthalene-2,7-disulfonate;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;4-hydroxynaphthalene-2,7-disulfonate;hydrate is a chemical compound with the molecular formula C10H6Na2O7S2. It is commonly used in various industrial and research applications due to its unique chemical properties. This compound is known for its role as an intermediate in the production of dyes, pigments, and chelating reagents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium;4-hydroxynaphthalene-2,7-disulfonate;hydrate typically involves the sulfonation of 4-hydroxynaphthalene. The process begins with the reaction of 4-hydroxynaphthalene with sulfuric acid, leading to the formation of 4-hydroxynaphthalene-2,7-disulfonic acid. This intermediate is then neutralized with sodium hydroxide to produce the disodium salt .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often obtained as a hydrate, which is then dried and purified for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Disodium;4-hydroxynaphthalene-2,7-disulfonate;hydrate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form naphthols.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of catalysts.
Major Products Formed
Oxidation: Quinones
Reduction: Naphthols
Substitution: Various substituted naphthalenes
Aplicaciones Científicas De Investigación
Disodium;4-hydroxynaphthalene-2,7-disulfonate;hydrate is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: Used in the visualization of trichothecenes on thin-layer chromatography plates.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Employed in the production of dyes, pigments, and chelating agents
Mecanismo De Acción
The mechanism of action of disodium;4-hydroxynaphthalene-2,7-disulfonate;hydrate involves its interaction with various molecular targets. The sulfonate groups enhance its solubility in water, allowing it to interact with biological molecules. The hydroxyl group can form hydrogen bonds, facilitating its binding to specific targets. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Disodium 1-naphthol-3,6-disulfonate
- 4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt
- Chromotropic acid disodium salt dihydrate
Uniqueness
Disodium;4-hydroxynaphthalene-2,7-disulfonate;hydrate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties. Its combination of hydroxyl and sulfonate groups makes it particularly useful in applications requiring high solubility and reactivity .
Propiedades
IUPAC Name |
disodium;4-hydroxynaphthalene-2,7-disulfonate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O7S2.2Na.H2O/c11-10-5-8(19(15,16)17)4-6-3-7(18(12,13)14)1-2-9(6)10;;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;;1H2/q;2*+1;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNIHPYLVMUUPO-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])O.O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Na2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














